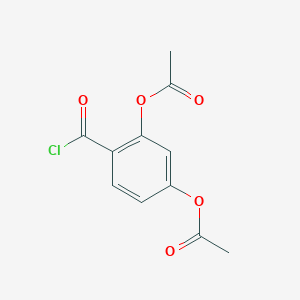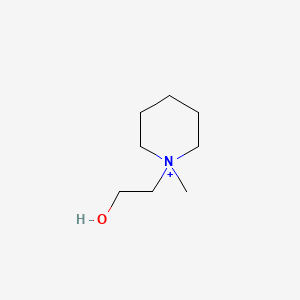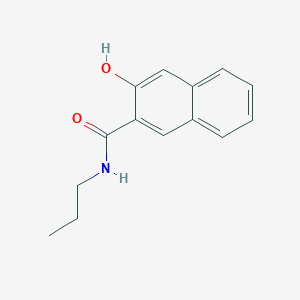
3-hydroxy-N-propylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-propylnaphthalene-2-carboxamide is a chemical compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxamide group at the second position of the naphthalene ring, with a propyl group attached to the nitrogen atom of the carboxamide group. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-propylnaphthalene-2-carboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to form 1-aminonaphthalene.
Hydroxylation: The amino group is hydroxylated to form 3-hydroxy-1-naphthylamine.
Carboxylation: The hydroxylated compound is then carboxylated to form 3-hydroxy-2-naphthoic acid.
Amidation: Finally, the carboxylic acid is reacted with propylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-N-propylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Forms 3-keto-N-propylnaphthalene-2-carboxamide.
Reduction: Forms 3-hydroxy-N-propylnaphthylamine.
Substitution: Forms 3-alkoxy-N-propylnaphthalene-2-carboxamide or 3-acyloxy-N-propylnaphthalene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-hydroxy-N-propylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-propylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the carboxamide group play crucial roles in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(4-bromo-3-fluorophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
3-hydroxy-N-propylnaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group attached to the nitrogen atom of the carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Propiedades
Número CAS |
42530-71-2 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
3-hydroxy-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h3-6,8-9,16H,2,7H2,1H3,(H,15,17) |
Clave InChI |
GREVWZKWZIXWMX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


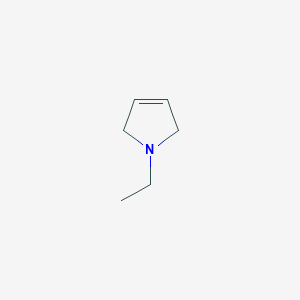
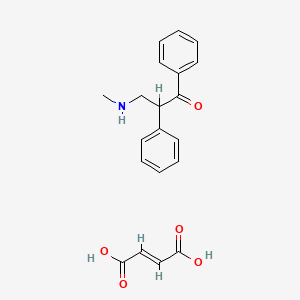


![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)

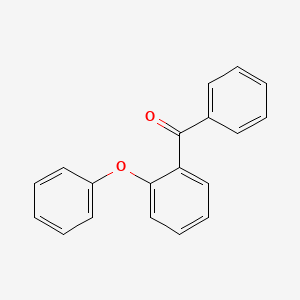
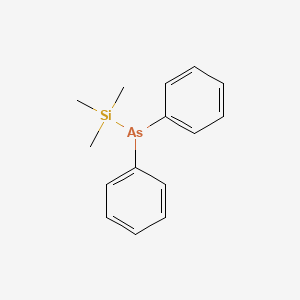
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
